Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Ester Analogs for Membrane Permeability
Ethyl 7-Methylindole-3-acetate exhibits a higher calculated lipophilicity (XLogP3 = 2.6) compared to its direct methyl ester analog, Methyl 7-Methylindole-3-acetate (XLogP3 = 2.2) [1]. This 0.4 log unit increase corresponds to approximately a 2.5-fold greater partition coefficient in octanol/water systems, which is a key determinant of passive membrane permeability in both plant and mammalian cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl 7-Methylindole-3-acetate (CAS 1783785-91-0); XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = 0.4 (2.5-fold increase in partition coefficient) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem/BOC Sciences) |
Why This Matters
Higher lipophilicity enhances passive diffusion across biological membranes, potentially improving cellular uptake and in vivo bioavailability for both plant hormone signaling studies and mammalian cell-based assays.
- [1] BOC Sciences. Ethyl 7-Methylindole-3-acetate - (CAS 91957-22-1). XLogP3 Property; and PubChem. Methyl 7-Methylindole-3-acetate. XLogP3 Data. View Source
